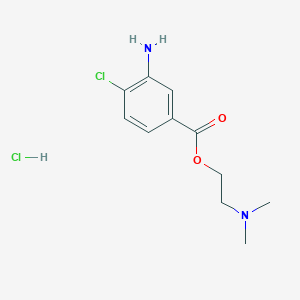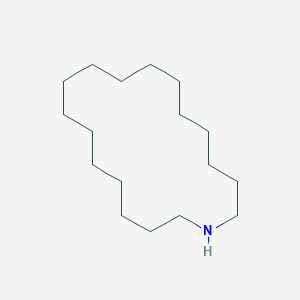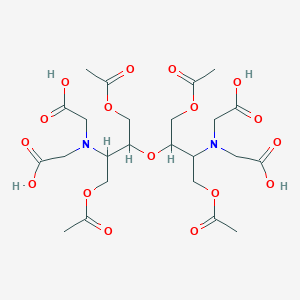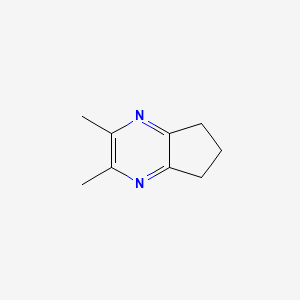
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C₉H₁₂N₂. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves the reaction of styrene with 2,2-dibromopropane. This reaction typically requires a catalyst and is conducted under controlled laboratory conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反应分析
Types of Reactions
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction could produce more saturated derivatives of the compound.
科学研究应用
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.
作用机制
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors .
相似化合物的比较
Similar Compounds
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-
Comparison
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the flavor and fragrance industry .
属性
CAS 编号 |
38917-63-4 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC 名称 |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
InChI 键 |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2CCCC2=N1)C |
熔点 |
25 - 27 °C |
物理描述 |
Solid low melting solid with a roasted nut odou |
溶解度 |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


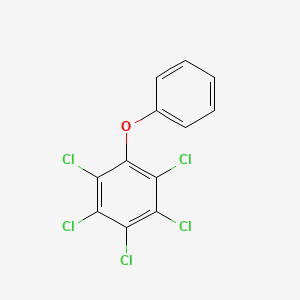
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
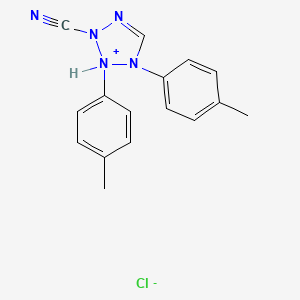
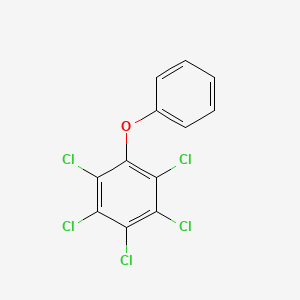
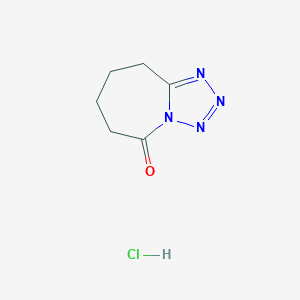
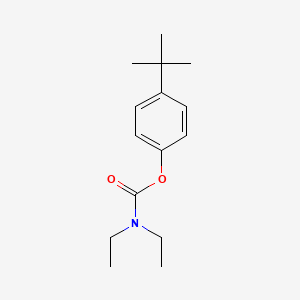
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
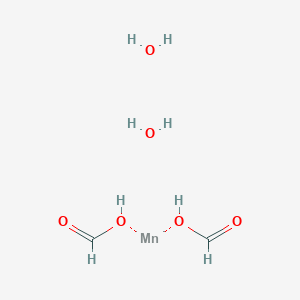
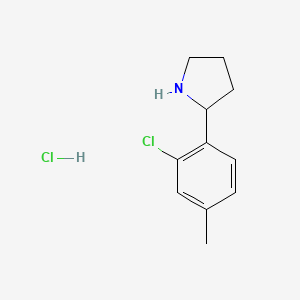
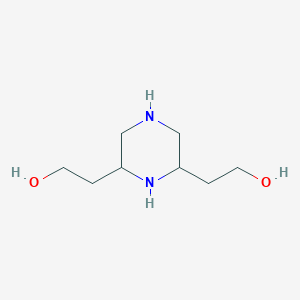
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
